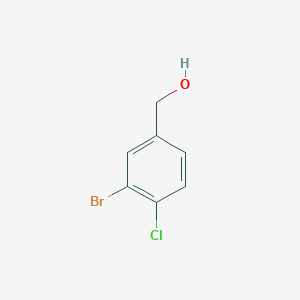

3-Bromo-4-chlorobenzyl alcohol

Description

BenchChem offers high-quality 3-Bromo-4-chlorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chlorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679339 | |

| Record name | (3-Bromo-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329218-12-4 | |

| Record name | 3-Bromo-4-chlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzyl alcohol from 3-bromo-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the chemical synthesis of 3-Bromo-4-chlorobenzyl alcohol, a valuable building block in pharmaceutical research and development. The primary focus is on the reduction of the parent compound, 3-bromo-4-chlorobenzoic acid. This document delves into the mechanistic underpinnings of carboxylic acid reduction, evaluates the suitability of various reducing agents, and presents a detailed, field-tested protocol for the synthesis. Safety considerations, purification techniques, and analytical characterization of the final product are also thoroughly addressed to ensure a robust and reproducible methodology.

Introduction: The Significance of 3-Bromo-4-chlorobenzyl alcohol in Medicinal Chemistry

3-Bromo-4-chlorobenzyl alcohol serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its halogenated aromatic scaffold provides a versatile platform for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The ability to selectively modify the bromine and chlorine substituents, as well as the benzylic alcohol, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The reduction of the readily available 3-bromo-4-chlorobenzoic acid is the most direct and common route to obtaining this key intermediate. A successful and scalable synthesis is therefore of paramount importance for advancing research in areas such as oncology, infectious diseases, and neurology, where similar structural motifs are frequently encountered.

The Chemical Rationale: Understanding Carboxylic Acid Reduction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group within the carboxylic acid moiety. Mechanistically, this is a challenging reaction due to the resonance stabilization of the carboxylate anion, which renders the carbonyl carbon less electrophilic.

Powerful reducing agents capable of delivering a hydride ion (H⁻) are necessary to overcome this stability. The general mechanism proceeds through a multi-step pathway.[1][2] First, an acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride reagent.[1][2] This is followed by the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent steps involve the elimination of a metal-oxo species and further reduction of the transiently formed aldehyde to the corresponding primary alcohol.[1][2] It is important to note that the aldehyde is typically not isolable as it is more reactive than the starting carboxylic acid and is immediately reduced under the reaction conditions.[2][3][4]

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is critical for a successful and safe synthesis. Several options are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling requirements.

| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive, reduces a wide range of functional groups including carboxylic acids and esters.[5][6] | Pyrophoric, reacts violently with water and protic solvents.[7][8][9] Requires strict anhydrous conditions and careful workup.[10] | Anhydrous ethers (e.g., THF, Diethyl ether)[10] |

| Borane Tetrahydrofuran Complex | BH₃·THF | Highly selective for carboxylic acids over many other functional groups.[11] Safer to handle than LiAlH₄. | Less reactive than LiAlH₄. Can be unstable upon storage and may decompose.[12] | Tetrahydrofuran (THF)[13] |

| Borane Dimethyl Sulfide Complex | BH₃·SMe₂ | More stable and soluble than BH₃·THF.[13] | Has a strong, unpleasant odor. | Tetrahydrofuran (THF), Dichloromethane (DCM) |

For the synthesis of 3-Bromo-4-chlorobenzyl alcohol, both Lithium Aluminum Hydride (LAH) and Borane complexes are viable options. LAH is a more potent reducing agent, ensuring a complete and rapid reaction.[5][6][9] However, its hazardous nature necessitates specialized handling procedures and equipment.[7][8][14][15] Borane complexes, particularly BH₃·THF, offer a safer alternative with excellent selectivity for the carboxylic acid group, minimizing the risk of over-reduction or side reactions.[11]

This guide will provide protocols for both approaches, allowing researchers to choose the most appropriate method based on their laboratory capabilities and safety infrastructure.

Experimental Protocols

Method A: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is designed for researchers experienced in handling pyrophoric reagents.

Reaction Scheme:

A simplified reaction scheme for the LAH reduction.

Materials and Equipment:

-

3-Bromo-4-chlorobenzoic acid

-

Lithium Aluminum Hydride (LAH) powder

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite

-

Ethyl acetate (for quenching)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere, carefully add a solution of 3-bromo-4-chlorobenzoic acid in anhydrous THF dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C (ice bath).[6][14] The use of a dropping funnel allows for controlled addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.[14][16] Cautiously and slowly add ethyl acetate to quench any excess LAH.[10][17] Following this, perform a Fieser workup by sequentially and dropwise adding water, followed by 15% aqueous NaOH, and then another portion of water.[5][14][16] The amounts are typically calculated based on the initial mass of LAH used.

-

Filtration and Extraction: Stir the resulting granular precipitate at room temperature.[14] Add anhydrous magnesium sulfate to ensure complete drying.[14][16] Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether or THF.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Safety Precautions for LAH:

-

LAH is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas.[7][10][18]

-

All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) in a fume hood.[7][8]

-

Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[8][14]

-

Use plastic or ceramic spatulas for transferring LAH to avoid static sparks.[14]

-

A Class D fire extinguisher for combustible metals and a container of dry sand should be readily accessible.[7][15]

Method B: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a safer alternative to the LAH reduction.

Reaction Scheme:

A simplified reaction scheme for the Borane-THF reduction.

Materials and Equipment:

-

3-Bromo-4-chlorobenzoic acid

-

Borane tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Step-by-Step Procedure:

-

Preparation: In a flask under an inert atmosphere, dissolve 3-bromo-4-chlorobenzoic acid in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Reaction: Add the BH₃·THF solution dropwise to the stirred solution of the carboxylic acid.[13] After the addition, allow the mixture to warm to room temperature and continue stirring. The reaction may require gentle heating to proceed to completion.[13] Monitor the reaction by TLC.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add methanol or ethanol to quench the excess borane.[13] Be aware of potential effervescence due to hydrogen gas evolution.[13][19] After stirring, pour the mixture into water and extract the product with DCM or EtOAc.[13]

-

Washing and Drying: Wash the combined organic layers successively with water and brine solution.[13] Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Safety Precautions for BH₃·THF:

-

BH₃·THF solutions can decompose, releasing flammable hydrogen gas.[12] It is recommended to store them at low temperatures (0-5 °C).[12]

-

Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.[19]

-

The quenching process can be exothermic and produce hydrogen gas; therefore, it must be done slowly and with adequate cooling.[19][20]

Purification and Characterization

Purification:

Column chromatography is the most common method for purifying the final product. A gradient elution using a mixture of hexane and ethyl acetate is typically effective. For larger scale purifications, vacuum distillation can also be considered.[21]

Characterization:

The identity and purity of the synthesized 3-Bromo-4-chlorobenzyl alcohol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the aromatic and benzylic protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Conclusion

The synthesis of 3-Bromo-4-chlorobenzyl alcohol from 3-bromo-4-chlorobenzoic acid is a robust and reproducible process. The choice between using lithium aluminum hydride or a borane complex as the reducing agent will depend on the specific laboratory setup and safety considerations. By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their synthetic endeavors.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jackwestin.com [jackwestin.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. research.uga.edu [research.uga.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. Borane Reagents [organic-chemistry.org]

- 12. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nj.gov [nj.gov]

- 16. Workup [chem.rochester.edu]

- 17. adichemistry.com [adichemistry.com]

- 18. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. researchgate.net [researchgate.net]

- 20. orgsyn.org [orgsyn.org]

- 21. benchchem.com [benchchem.com]

Introduction: A Strategic Intermediate in Medicinal Chemistry

An In-Depth Technical Guide to 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 3-Bromo-4-chlorobenzyl alcohol, a key halogenated building block in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, presents a robust synthetic protocol, outlines methods for its analytical characterization, and explores its reactivity and strategic applications. Particular emphasis is placed on its role as a versatile intermediate for creating complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Halogenated organic compounds are foundational to drug discovery, with chlorine-containing molecules representing a significant portion of FDA-approved pharmaceuticals.[1] The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 3-Bromo-4-chlorobenzyl alcohol (IUPAC Name: (3-bromo-4-chlorophenyl)methanol) emerges as a particularly valuable bifunctional intermediate.[2][3] Its structure incorporates a reactive benzyl alcohol moiety, suitable for oxidation or conversion to a leaving group, and a di-halogenated aromatic ring, which offers two distinct handles (bromine and chlorine) for advanced cross-coupling reactions. This unique combination allows for the sequential and regioselective elaboration of molecular scaffolds, a critical advantage in the synthesis of novel therapeutic agents and complex organic materials.[4]

Physicochemical and General Information

The fundamental properties of 3-Bromo-4-chlorobenzyl alcohol are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 329218-12-4 | [2][5][6][7] |

| Molecular Formula | C₇H₆BrClO | [2][6][7] |

| Molecular Weight | 221.48 g/mol | [2][6] |

| IUPAC Name | (3-bromo-4-chlorophenyl)methanol | [2][3] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥97% | [2][9] |

| SMILES | OCC1=CC=C(Cl)C(Br)=C1 | [2][8] |

| InChI Key | UAMPSBOTQHHEIA-UHFFFAOYSA-N | [10] |

| Storage Temperature | 2-8°C | [2][9] |

Synthesis and Manufacturing

The most reliable and scalable synthesis of 3-Bromo-4-chlorobenzyl alcohol involves the reduction of its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The following protocol is adapted from established methods for analogous halogenated benzyl alcohols and represents a field-proven approach.[11][12]

Experimental Protocol: Reduction via Mixed Anhydride Intermediate

This two-step, one-pot procedure is favored for its high efficiency and avoidance of harsh reducing agents like lithium aluminum hydride, making it safer and more amenable to scale-up.

Step 1: Formation of the Mixed Anhydride

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.05 eq.) dropwise to the solution to act as a base.

-

Slowly add methyl chloroformate (1.05 eq.) via the dropping funnel. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for an additional 40-60 minutes to ensure complete formation of the mixed anhydride.

Causality Insight: The conversion of the carboxylic acid to a mixed anhydride significantly increases the reactivity of the carbonyl carbon. This "activation" step is crucial because sodium borohydride is not potent enough to reduce a standard carboxylic acid directly but will efficiently reduce the more electrophilic anhydride.

Step 2: Reduction to the Alcohol

-

Cool the reaction mixture back down to 10-15°C.

-

In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq.) in water.

-

Add the aqueous NaBH₄ solution dropwise to the stirred reaction mixture, carefully monitoring the temperature to keep it below 20°C.

-

After the addition is complete, allow the reaction to stir for 3-4 hours at room temperature.

-

Quench the reaction by pouring the mixture into water and acidifying with dilute hydrochloric acid to neutralize any excess borohydride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., methylene chloride or ethyl acetate).[11][12]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Trustworthiness - A Self-Validating System: The crude product should be purified, typically by column chromatography on silica gel or recrystallization. The identity and purity of the final product must be rigorously confirmed using the analytical methods described in Section 4.0 before its use in subsequent synthetic steps.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 3-Bromo-4-chlorobenzyl alcohol is essential. The following data are characteristic of the compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The benzylic methylene protons (-CH₂OH) typically appear as a singlet around δ 4.7 ppm. The three aromatic protons will appear in the δ 7.2-7.8 ppm region, exhibiting a complex splitting pattern (likely a doublet, a singlet-like signal, and a doublet) consistent with the 1,2,4-trisubstituted pattern. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is concentration and solvent-dependent.[13][14][15]

-

¹³C NMR: The spectrum will show the benzylic carbon (-CH₂OH) at approximately δ 63-65 ppm. Six distinct signals are expected in the aromatic region (δ 120-142 ppm), with the carbons directly attached to the halogens showing characteristic shifts.[16]

-

Mass Spectrometry (MS): This technique is definitive for confirming the presence of both bromine and chlorine. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will exhibit a highly characteristic cluster. The spectrum will show peaks for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a predictable intensity ratio, providing unambiguous confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching band is also expected around 1050 cm⁻¹.

Reactivity and Applications in Organic Synthesis

3-Bromo-4-chlorobenzyl alcohol is a strategic precursor for synthesizing more complex molecules. Its primary transformations are centered on the alcohol functionality and the halogenated aromatic ring.

Key Synthetic Transformations

-

Oxidation: The benzyl alcohol can be selectively oxidized to 3-bromo-4-chlorobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or to 3-bromo-4-chlorobenzoic acid using stronger oxidants like potassium permanganate. This provides access to different functional groups for further chemistry.

-

Conversion to Benzyl Halide: The hydroxyl group can be readily converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) cleanly produces 3-bromo-4-chloro-1-(chloromethyl)benzene.[17] This halide is an excellent electrophile for Sₙ2 reactions, enabling the introduction of various nucleophiles (e.g., amines, cyanides, thiols).[18]

-

Cross-Coupling Reactions: The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This differential reactivity allows for the selective introduction of an aryl, alkyl, or vinyl group at the C3 position while leaving the chlorine at C4 intact for a potential subsequent coupling reaction under more forcing conditions.

Workflow: Scaffold Diversification

The following diagram illustrates a typical workflow demonstrating the utility of 3-Bromo-4-chlorobenzyl alcohol in creating a diverse library of compounds.

Caption: Synthetic utility of 3-Bromo-4-chlorobenzyl alcohol.

Safety, Handling, and Storage

Proper handling of 3-Bromo-4-chlorobenzyl alcohol is crucial for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: Irritant | |

| Signal Word: Warning | |

| Hazard Statements: | |

| H315: Causes skin irritation.[9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation.[9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| H335: May cause respiratory irritation.[9] | P261: Avoid breathing dust/fumes/vapors. Use only outdoors or in a well-ventilated area.[9] |

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[19] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[20] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[19] Recommended storage temperature is between 2-8°C to ensure long-term stability.[2][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-chlorobenzyl alcohol is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, bifunctional nature, and commercial availability make it an indispensable building block for the construction of complex molecular entities. For researchers in drug discovery and materials science, mastering the handling and synthetic manipulation of this compound opens pathways to novel structures with potentially significant biological or physical properties.

References

-

P&S Chemicals. (n.d.). Product information, 3-Bromo-4-chlorobenzyl alcohol. Retrieved from [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-4-chlorobenzyl alcohol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-4-chlorobenzyl alcohol. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Bromo-4-chlorobenzyl alcohol. Retrieved from [Link]

- Bayer AG. (1982). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate and process for its preparation. (EP0048914A1). Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a source providing general NMR procedures.

-

Win-Win Chemical. (n.d.). 329218-12-4 (3-Bromo-4-chlorophenyl)methanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl chloride. Retrieved from [Link]

-

Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

-

Hongsheng Sci-Tech Development Co. Ltd. (n.d.). 3-bromo-4-fluorobenzyl alcohol,77771-03-0. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Bromo-benzyl alcohol - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-chlorobenzyl alcohol 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. 3-Bromo-4-chlorobenzyl alcohol [oakwoodchemical.com]

- 8. 329218-12-4 (3-Bromo-4-chlorophenyl)methanol (3-溴-4-氯苯基)甲醇 -Win-Win Chemical [win-winchemical.com]

- 9. aobchem.com [aobchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. prepchem.com [prepchem.com]

- 18. byjus.com [byjus.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-4-chlorobenzyl Alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 3-Bromo-4-chlorobenzyl alcohol, a halogenated aromatic compound of interest in synthetic organic chemistry and as a building block in pharmaceutical and materials science. This document moves beyond a simple recitation of data points to provide actionable insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

Core Physicochemical Properties

3-Bromo-4-chlorobenzyl alcohol is a disubstituted benzyl alcohol. The strategic placement of bromide and chloride atoms on the aromatic ring significantly influences its reactivity, polarity, and spectroscopic signature. Understanding these core properties is the foundation for its effective use in research and development.

Its identity and fundamental characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 221.48 g/mol | [1][2] |

| Molecular Formula | C₇H₆BrClO | [1][2][3] |

| CAS Number | 329218-12-4 | [1][2] |

| IUPAC Name | (3-bromo-4-chlorophenyl)methanol | [2] |

| MDL Number | MFCD08059085 | [1] |

| Purity (Typical) | ≥97% | [2] |

| Physical Form | Solid | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1][4] |

Synthesis Pathway and Experimental Protocol

The most common and direct route to synthesizing 3-Bromo-4-chlorobenzyl alcohol is through the reduction of a suitable carbonyl precursor, typically 3-bromo-4-chlorobenzoic acid or its corresponding aldehyde. The choice of reducing agent is critical and depends on the starting material and desired reaction conditions.

Causality in Synthesis: The reduction of a carboxylic acid is a more demanding transformation than the reduction of an aldehyde. While a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) could be used, it is often pyrophoric and requires strictly anhydrous conditions. A safer and highly effective alternative for reducing carboxylic acids involves a two-step, one-pot process: activation of the carboxylic acid followed by reduction with a milder hydride reagent like Sodium Borohydride (NaBH₄). This method avoids the hazards of LiAlH₄ while achieving high yields.

Workflow: Synthesis via Reductive Pathway

Caption: Synthesis workflow for 3-Bromo-4-chlorobenzyl alcohol.

Detailed Laboratory Protocol

This protocol is adapted from a well-established procedure for the synthesis of structurally similar benzyl alcohols.[5][6]

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromo-4-chlorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-10°C using an ice bath. Add triethylamine (1.1 equivalents) followed by a dropwise addition of methyl chloroformate (1.1 equivalents). Stir the reaction mixture at this temperature for 40-60 minutes. The formation of a precipitate (triethylamine hydrochloride) is indicative of the reaction proceeding.

-

Reduction: In a separate beaker, prepare a solution of sodium borohydride (2.5 equivalents) in water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature is maintained between 10°C and 20°C.

-

Expert Insight: The exotherm from the borohydride addition must be carefully controlled to prevent side reactions. A slow, controlled addition is paramount for achieving a high yield and purity.

-

-

Reaction Monitoring & Quenching: Allow the reaction to stir at room temperature for at least 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Once complete, carefully pour the reaction mixture into water to quench any unreacted borohydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as methylene chloride or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers and dry over an anhydrous salt like magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary, yielding the final product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized 3-Bromo-4-chlorobenzyl alcohol is a critical, self-validating step in any experimental workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the benzylic protons (-CH₂OH) as a singlet around 4.5-4.7 ppm. The aromatic protons will appear as a multiplet pattern in the 7.2-7.6 ppm region, consistent with a 1,2,4-trisubstituted benzene ring. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive structural confirmation. The expected monoisotopic mass is approximately 219.92 Da.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A sharp peak around 1000-1100 cm⁻¹ for the C-O stretch is also expected.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact isomer is not universally available, data from closely related isomers like 3-bromobenzyl alcohol provides critical guidance.[7][8][9]

Hazard Profile:

-

Skin Irritation: May cause skin irritation upon contact.[7]

-

Eye Irritation: Can cause serious eye irritation.[7]

-

Inhalation/Ingestion: May be harmful if inhaled or swallowed.[7]

Personal Protective Equipment (PPE) and Handling:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[7]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder or creating solutions.[7][8]

-

General Hygiene: Wash hands thoroughly after handling.[7]

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Conclusion

3-Bromo-4-chlorobenzyl alcohol is a valuable chemical intermediate whose utility is unlocked through a clear understanding of its fundamental properties. Its molecular weight of 221.48 g/mol is a key parameter for stoichiometric calculations in reaction planning. By following robust synthesis protocols, employing rigorous analytical characterization, and adhering to strict safety guidelines, researchers can confidently and effectively utilize this compound in their advanced research and development programs.

References

- 3-Bromo-4-chlorobenzyl Alcohol Inform

- 3-Bromo-4-chlorobenzyl Alcohol | 329218-12-4.Sigma-Aldrich.

- 3-Bromo-4-chlorobenzyl alcohol.Advanced ChemBlocks Inc.

- Synthesis of 3-bromo-4-fluoro-benzyl alcohol.PrepChem.com.

- Safety Data Sheet - 3-Bromobenzyl alcohol.Fisher Scientific.

- Safety D

- 3-Bromo-2-chlorobenzyl Alcohol | 1261524-75-7.Sigma-Aldrich.

- Safety Data Sheet - 3-Chlorobenzyl alcohol.Fisher Scientific.

- 3-Bromobenzyl alcohol - Safety D

- 3-Bromo-4-chlorobenzyl alcohol.Oakwood Chemical.

- Material Safety Data Sheet - 3-Bromobenzyl alcohol, 99%.Cole-Parmer.

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol.

Sources

- 1. 329218-12-4|3-Bromo-4-chlorobenzyl Alcohol|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-chlorobenzyl alcohol 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]

- 3. 3-Bromo-4-chlorobenzyl alcohol [oakwoodchemical.com]

- 4. 3-Bromo-2-chlorobenzyl Alcohol | 1261524-75-7 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Navigating the Solution: A Comprehensive Guide to the Solubility of 3-Bromo-4-chlorobenzyl Alcohol in Organic Solvents

An In-depth Technical Guide for Researchers

Introduction: The Challenge of a Bifunctional Building Block

3-Bromo-4-chlorobenzyl alcohol is a halogenated aromatic alcohol of significant interest in synthetic organic chemistry. Its utility as a precursor in the development of pharmaceuticals and other complex organic molecules is predicated on its reactivity and, critically, its solubility. The presence of both a polar hydroxyl group and a halogenated, nonpolar aromatic ring imparts a distinct physicochemical profile that complicates solvent selection. For researchers in drug development and process chemistry, understanding and predicting the solubility of this compound is not merely a matter of convenience; it is a cornerstone of reaction design, purification strategy, and formulation development. An incorrect solvent choice can lead to poor reaction kinetics, challenging product isolation, and ultimately, project delays.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of 3-Bromo-4-chlorobenzyl alcohol. We will dissect its molecular structure to predict its behavior in various solvent classes, provide a robust experimental protocol for quantitative solubility determination, and offer insights into the interpretation of these results.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of any solute in a given solvent is governed by the fundamental principle of "like dissolves like."[1][2] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 3-Bromo-4-chlorobenzyl alcohol, we must first analyze its molecular structure and the forces it can exert.

Molecular Structure Analysis:

-

The Polar Head: The primary alcohol group (-CH₂OH) is the molecule's primary source of polarity. The oxygen-hydrogen bond is highly polarized, allowing the molecule to act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). This feature strongly favors solubility in polar protic solvents.[3][4]

-

The Nonpolar Body: The benzene ring is inherently nonpolar and hydrophobic. The addition of two halogen atoms, bromine and chlorine, further increases the molecule's molecular weight and surface area. While the C-Br and C-Cl bonds are polar, the overall effect of the substituted ring is a significant contribution to its nonpolar character, favoring interactions through London dispersion forces with nonpolar solvents. The halogens also contribute to dipole-dipole interactions.

Based on this bifunctional nature, 3-Bromo-4-chlorobenzyl alcohol is expected to exhibit nuanced solubility, being neither extremely soluble in very polar solvents like water nor in purely nonpolar solvents like hexane. Its solubility profile will be dictated by a solvent's ability to effectively solvate both the polar alcohol group and the nonpolar halogenated ring.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data for 3-Bromo-4-chlorobenzyl alcohol is not widely published, we can construct a robust qualitative and semi-quantitative prediction based on its structure and the known properties of analogous compounds like benzyl alcohol.[4][5][6][7] Benzyl alcohol itself is moderately soluble in water (~4 g/100 mL) and miscible with many organic solvents.[4][5] The addition of bromo and chloro groups will generally decrease aqueous solubility due to increased hydrophobicity and molecular weight, while potentially enhancing solubility in solvents with moderate polarity and polarizability.

Table 1: Predicted Solubility of 3-Bromo-4-chlorobenzyl alcohol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the alcohol group. The alkyl portion can interact favorably with the aromatic ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting well with the -OH group. Their organic character also allows for solvation of the aromatic ring. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of these solvents can engage in favorable π-π stacking interactions with the phenyl ring of the solute. However, they lack the ability to hydrogen bond with the alcohol group, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and polarizability of these solvents allow for effective solvation of the entire molecule, accommodating both the polar -OH group and the halogenated ring through dipole-dipole and dispersion forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | These solvents interact only through weak London dispersion forces. They cannot effectively solvate the polar alcohol group, leading to poor solubility as the solute-solute hydrogen bonds are stronger than any potential solute-solvent interactions. |

| Aqueous | Water | Very Low | The large, hydrophobic halogenated aromatic ring dominates the molecule's character, overcoming the hydrogen bonding capability of the single alcohol group. Solubility is expected to be significantly lower than that of benzyl alcohol. |

Experimental Workflow for Solubility Determination

To move from prediction to practical application, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[3][8]

Below is a logical workflow for this process, from initial screening to final quantification.

Caption: Workflow for determining the solubility of 3-Bromo-4-chlorobenzyl alcohol.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate solubility data.

1. Materials and Equipment:

-

3-Bromo-4-chlorobenzyl alcohol (purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

2. Procedure:

-

Step 1: Preparation of Slurries:

-

To a series of glass vials, add an excess amount of 3-Bromo-4-chlorobenzyl alcohol (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium. Record the exact mass added.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.

-

Securely cap each vial. Prepare each solvent in triplicate for statistical validity.

-

-

Step 2: Equilibration (Trustworthiness Pillar):

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a period sufficient to reach equilibrium. Causality: A 24 to 48-hour period is recommended because it allows sufficient time for the dissolution process to reach a thermodynamic steady state, ensuring the measured concentration is the true equilibrium solubility and not a transient value.

-

-

Step 3: Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow coarse particles to settle.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid. Causality: Centrifugation is critical to remove the bulk of the undissolved solid, preventing premature clogging of the fine syringe filter in the next step.

-

Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean, labeled autosampler vial. Causality: Filtration removes any remaining microscopic particles, ensuring that the analyzed solution is truly saturated and free of solid matter, which would artificially inflate the measured concentration.

-

-

Step 4: Analysis (Concentration Determination):

-

Prepare a series of calibration standards of 3-Bromo-4-chlorobenzyl alcohol in the solvent of interest at known concentrations.

-

Analyze the filtered samples and calibration standards using a validated analytical method (e.g., HPLC-UV). The wavelength for UV detection should be set to the λ_max of the compound to ensure maximum sensitivity.

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the saturated solutions from their instrument response.

-

3. Data Calculation and Presentation:

-

Calculate the solubility using the determined concentration. Ensure units are clearly stated (e.g., mg/mL, g/100 mL, or mol/L).

-

Present the final quantitative data in a clear, structured table.

Table 2: Experimental Solubility Data Template

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Solubility (mol/L) |

| e.g., Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Toluene | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Hexane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Safety, Handling, and Disposal

As a halogenated organic compound, 3-Bromo-4-chlorobenzyl alcohol should be handled with appropriate care in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[10] Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.[11][12] Waste should be disposed of in accordance with institutional and local regulations for halogenated organic waste.

Conclusion

The solubility of 3-Bromo-4-chlorobenzyl alcohol is a critical parameter that dictates its application in organic synthesis and formulation. While its bifunctional nature—possessing both a polar alcohol group and a nonpolar halogenated aromatic ring—makes a priori prediction complex, a systematic approach grounded in the principles of intermolecular forces allows for a robust qualitative assessment. This theoretical understanding, when combined with the rigorous experimental protocol detailed in this guide, empowers researchers to generate the precise, reliable quantitative data needed to optimize their scientific endeavors. By following this workflow, scientists can confidently select appropriate solvent systems, ensuring efficient, reproducible, and scalable results.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Engineering, Cairo University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Solubility of Things. Benzyl alcohol. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

PubChem. Benzyl Alcohol. [Link]

-

Chemeo. BENZYL ALCOHOL. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzyl alcohol, 99%. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manavchem.com [manavchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

spectroscopic data for 3-Bromo-4-chlorobenzyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chlorobenzyl alcohol

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4). As direct experimental spectra for this specific compound are not universally published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify this molecule and distinguish it from its isomers.

Molecular Structure and Spectroscopic Implications

3-Bromo-4-chlorobenzyl alcohol possesses a strategically substituted aromatic ring that gives rise to a unique and predictable spectroscopic fingerprint. The molecule's structure consists of a benzyl alcohol core with a bromine atom at position 3 and a chlorine atom at position 4.

The electron-withdrawing inductive effects of the halogen substituents, combined with the influence of the hydroxymethyl group, create a distinct electronic environment for each proton and carbon atom. This allows for precise structural elucidation through a combination of spectroscopic techniques. The presence of both bromine and chlorine, each with characteristic isotopic abundances, provides an exceptionally clear signature in mass spectrometry.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid 3-Bromo-4-chlorobenzyl alcohol sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation. For a molecule containing both bromine and chlorine, MS is particularly powerful.

Predicted Molecular Ion and Isotopic Pattern

The key to the mass spectrum of this compound is the unique isotopic signature of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens.

-

Molecular Weight: C₇H₆⁷⁹Br³⁵ClO = 219.94 g/mol

-

M⁺ peak: The base peak corresponding to the lightest isotopes (m/z 220).

-

M+2 peak: A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This peak will be very intense, often stronger than the M⁺ peak.

-

M+4 peak: The peak corresponding to the heaviest isotopes (⁸¹Br, ³⁷Cl).

The predicted relative intensity ratio for the M, M+2, and M+4 peaks is approximately 77 : 100 : 25 . This unmistakable pattern is a definitive confirmation of the presence of one bromine and one chlorine atom.

Predicted Fragmentation Pattern

Under Electron Ionization (EI), benzyl alcohols typically undergo characteristic fragmentation.

A Comprehensive Technical Guide to 3-Bromo-4-chlorobenzyl Alcohol for Advanced Research and Development

This guide provides an in-depth analysis of 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, key suppliers, synthesis rationale, quality control parameters, and safe handling protocols, offering field-proven insights to support your research endeavors.

Strategic Importance in Medicinal Chemistry

3-Bromo-4-chlorobenzyl alcohol is a substituted aromatic alcohol featuring a unique halogenation pattern. The presence of both bromine and chlorine atoms on the benzene ring offers distinct reactivity profiles, making it a versatile intermediate in the synthesis of complex organic molecules. The bromine atom, for instance, is an excellent functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. The benzylic alcohol moiety provides a reactive site for oxidation to the corresponding aldehyde or carboxylic acid, or for etherification and esterification to introduce diverse side chains. This dual reactivity is instrumental in the construction of novel molecular scaffolds with potential therapeutic applications. While specific active pharmaceutical ingredients (APIs) directly utilizing this starting material are not broadly disclosed in publicly available literature, its structural motifs are prevalent in compounds targeting a range of diseases. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability.

Commercial Availability and Supplier Landscape

3-Bromo-4-chlorobenzyl alcohol is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. The typical purity offered is ≥97%, suitable for most synthetic applications. When selecting a supplier, it is crucial to consider not only the price but also the company's quality management systems, transparency in documentation (e.g., Certificate of Analysis), and ability to provide larger quantities if a project progresses.

Below is a comparative table of prominent suppliers:

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 329218-12-4[1] | C₇H₆BrClO | 221.48 | ≥97% | 1g, 5g, 10g |

| Oakwood Chemical | 329218-12-4[2] | C₇H₆BrClO | 221.49[2] | Not specified | 1g, 5g, 25g, 100g |

| Advanced ChemBlocks | 329218-12-4 | C₇H₆BrClO | 221.48 | 97.00% | Inquire for quantities |

| P&S Chemicals | 329218-12-4[3] | C₇H₆BrClO | Not specified | Not specified | Inquire for quotation[3] |

| Hyma Synthesis Pvt. Ltd. | Not explicitly listed, but offers custom synthesis and has related intermediates.[4] | - | - | Custom | Custom synthesis available[4] |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. The availability of larger quantities may require a custom synthesis inquiry.

Synthesis and Quality Control: A Scientist's Perspective

Understanding the synthetic route to 3-Bromo-4-chlorobenzyl alcohol is paramount for anticipating potential impurities and establishing robust quality control measures.

Plausible Synthetic Pathway

Caption: Plausible synthetic route to 3-Bromo-4-chlorobenzyl alcohol.

Experimental Protocol (Adapted from a similar synthesis)[8][9]

The following is a representative, step-by-step methodology for the synthesis of a structurally similar compound, which can be adapted for 3-Bromo-4-chlorobenzyl alcohol.

-

Activation of the Carboxylic Acid: To a solution of 3-bromo-4-chlorobenzoic acid in an anhydrous solvent like tetrahydrofuran (THF) at room temperature, add a suitable activating agent such as ethyl chloroformate, followed by a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl.

-

Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride, in water.

-

Reaction: Slowly add the sodium borohydride solution to the activated carboxylic acid mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Workup: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by adding a dilute acid. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quality Control and Analytical Methods

A comprehensive Certificate of Analysis (CoA) is a non-negotiable requirement when sourcing this intermediate. Key analytical techniques to verify the identity and purity include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons. The integration of these peaks should be consistent with the structure. The expected chemical shifts in CDCl₃ would be approximately δ 7.2-7.6 (m, 3H, Ar-H) and δ 4.6 (s, 2H, CH₂).

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically employed to separate the main compound from any impurities.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Safe Handling and Storage

As with all halogenated organic compounds, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Statements: Based on data for similar compounds, 3-Bromo-4-chlorobenzyl alcohol is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Conclusion

3-Bromo-4-chlorobenzyl alcohol is a commercially accessible and synthetically valuable building block for the discovery and development of new chemical entities. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for ensuring the integrity and reproducibility of research outcomes. By partnering with reputable suppliers and employing rigorous quality control measures, researchers can confidently utilize this versatile intermediate to advance their scientific goals.

References

-

3-Bromobenzyl alcohol | SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Contents - The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 3-bromo-4-fluoro-benzyl alcohol - PrepChem.com. Retrieved from [Link]

-

Organic Syntheses Procedure. Retrieved from [Link]

-

3-Bromo-4-chlorobenzyl alcohol - Oakwood Chemical. Retrieved from [Link]

- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Synthesis of 3-bromo-4-fluoro-benzyl chloride - PrepChem.com. Retrieved from [Link]

-

4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem. Retrieved from [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. Retrieved from [Link]

-

Product information, 3-Bromo-4-chlorobenzyl alcohol - P&S Chemicals. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-chlorobenzyl alcohol - [sigmaaldrich.com]

- 2. 3-Bromo-4-chlorobenzyl alcohol [oakwoodchemical.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 7. 3-Bromobenzyl alcohol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-4-chlorobenzyl Alcohol

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

3-Bromo-4-chlorobenzyl alcohol is a halogenated aromatic alcohol used as a building block in organic synthesis.[1][2] Its dual halogenated structure necessitates a thorough understanding of its potential hazards to mitigate risks during handling and storage.

GHS Classification and Hazards

Based on available safety data, 3-Bromo-4-chlorobenzyl alcohol is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

-

Hazard Statements:

The causality for these classifications lies in the chemical reactivity of the benzyl alcohol moiety and the halogen substituents. Halogenated aromatic compounds can interfere with biological processes upon contact, leading to irritation of the skin, eyes, and respiratory system. Prolonged or repeated contact may lead to more severe effects such as dermatitis.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Understanding these properties is crucial for designing safe experimental and storage protocols.

| Property | Value | Significance for Safe Handling |

| Molecular Formula | C₇H₆BrClO[1][2] | Indicates the presence of bromine and chlorine, flagging it as a halogenated organic compound requiring specific disposal procedures.[8] |

| Molecular Weight | 221.48 g/mol [1][2][3] | Relevant for stoichiometric calculations in syntheses. |

| Physical Form | Solid[3] | As a solid or powder, there is a risk of dust formation, necessitating appropriate engineering controls to prevent inhalation.[9][10] |

| Purity | Typically ≥97%[1][3] | Impurities may have different toxicological profiles; always refer to the supplier-specific SDS. |

| Storage Temperature | Room Temperature[3] | Simplifies storage requirements, but must be kept in a controlled, dry, and well-ventilated environment.[5][7][11] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory. This self-validating system ensures that personnel are protected even if one layer of safety is breached.

Primary Engineering Controls

The primary objective is to minimize the generation and dispersal of dust and vapors.

-

Fume Hood: All weighing and handling of 3-Bromo-4-chlorobenzyl alcohol must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[8]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6] An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[5]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[5][12] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[8] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[11] Contaminated gloves should be disposed of as hazardous waste.[11]

-

Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.[5][8][13]

-

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][11]

The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.

Caption: Workflow for Personal Protective Equipment Protocol.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for preventing exposure and ensuring experimental integrity.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[5][14] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6][11]

-

Weighing and Transfer: Conduct all transfers in a fume hood to contain any dust. Use spatulas and weighing papers appropriate for solids. Avoid creating dust clouds.

-

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][14] Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[5][7] Do not allow the material to enter drains.

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[5][7][11]

-

Location: Store in a dry, cool, and well-ventilated area.[5][7] The recommended storage temperature is room temperature.[3][11]

-

Segregation: Store separately from incompatible materials.[4]

Chemical Stability and Incompatibilities

-

Stability: The compound is stable under recommended storage conditions.[11][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[5][7][13] Benzyl alcohols can react violently with strong oxidants.[4]

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon oxides, hydrogen bromide gas, and hydrogen chloride gas.[7][11][13]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][11] |

| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][11] If skin irritation occurs, seek medical advice.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[6][11] |

The following diagram outlines the decision-making process in case of an accidental exposure.

Caption: Decision-making flowchart for emergency response.

Waste Disposal

As a halogenated organic compound, 3-Bromo-4-chlorobenzyl alcohol and any materials contaminated with it must be treated as regulated hazardous waste.[8]

-

Segregation: Collect halogenated waste in a dedicated, clearly labeled, and sealed container.[8] Do not mix with non-halogenated, acidic, or basic waste streams.[8][15]

-

Containerization: Use a chemically compatible and leak-proof container, such as a polyethylene carboy, with a secure cap.[8]

-

Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and include the full chemical name.[8]

-

Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][8] Disposal must be in full compliance with all local, state, and federal regulations.[15]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-07). Sigma-Aldrich.

- 3-Bromobenzyl alcohol - Synquest Labs.

- SAFETY DATA SHEET - Fisher Scientific. (2011-02-09). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-05). Thermo Fisher Scientific Chemicals, Inc.

- SAFETY DATA SHEET - Fisher Scientific. (2011-02-12). Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2025-03-06). TCI EUROPE N.V.

- Benzyl Alcohol - Greenfield Global. (2018-08-08). Greenfield Global.

- BENZYL ALCOHOL - Intern

- SAFETY D

- Material Safety Data Sheet - 3-Bromobenzyl alcohol, 99% - Cole-Parmer.Cole-Parmer.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23). Sigma-Aldrich.

- 3-Bromo-4-chlorobenzyl alcohol - Advanced ChemBlocks.AChemBlock.

- Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Laboratory Professionals - Benchchem.BenchChem.

- 3-Bromo-4-chlorobenzyl Alcohol | 329218-12-4 - Sigma-Aldrich.Sigma-Aldrich.

- 3-Bromo-4-chlorobenzyl Alcohol | 329218-12-4 - Sigma-Aldrich.Sigma-Aldrich.

- 1261524-75-7 | 3-Bromo-2-chlorobenzyl Alcohol - AiFChem. (2025-10-21). AiFChem.

Sources

- 1. 3-Bromo-4-chlorobenzyl alcohol 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]

- 2. 1261524-75-7 | 3-Bromo-2-chlorobenzyl Alcohol - AiFChem [aifchem.com]

- 3. 3-Bromo-4-chlorobenzyl Alcohol | 329218-12-4 [sigmaaldrich.com]

- 4. BENZYL ALCOHOL [training.itcilo.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. greenfield.com [greenfield.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Note & Protocol: Strategic Use of 3-Bromo-4-chlorobenzyl Alcohol in Palladium-Catalyzed Stille Coupling Reactions

Abstract

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This guide provides an in-depth exploration of 3-Bromo-4-chlorobenzyl alcohol as a strategic electrophilic partner in Stille coupling. We delve into the mechanistic rationale for its selective reactivity, present detailed experimental protocols, offer optimization and troubleshooting insights, and illustrate key workflows. The inherent reactivity difference between the C-Br and C-Cl bonds allows for the chemoselective functionalization at the C-3 position, preserving the C-4 chloro-substituent and the primary alcohol for subsequent synthetic transformations. This makes 3-Bromo-4-chlorobenzyl alcohol a valuable building block for constructing complex molecular architectures in medicinal chemistry and materials science.[3]

Mechanistic Rationale & Chemoselectivity

The efficacy of the Stille reaction lies in its predictable and robust catalytic cycle, which is driven by a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

When using 3-Bromo-4-chlorobenzyl alcohol, the reaction's selectivity is governed by the initial, and often rate-determining, oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. This principle is fundamental to palladium-catalyzed cross-coupling reactions.[6]

-